3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole
Description
3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with chlorine at position 3 and an isopropyl group at position 3. The 1,2,4-thiadiazole scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound is synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of aryl or alkyl groups at the 5-position of the thiadiazole ring . Its structural flexibility and electronic properties make it a promising candidate for drug development, particularly in optimizing pharmacokinetic (PK) profiles and target selectivity .
Properties
IUPAC Name |
3-chloro-5-propan-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMOXZMJCPKPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiols or amines.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 3-chloro-5-(propan-2-yl)-1,2,4-thiadiazole, as antifungal agents. A significant study evaluated a series of 1,3,4-thiadiazole derivatives against various Candida species. The results indicated that certain derivatives displayed notable antifungal effects by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Antifungal Activity of Thiadiazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 3k | 10 µg/mL | C. albicans ATCC 10231 |
| 3l | 5 µg/mL | C. albicans ATCC 10231 |
| Fluconazole | Control | Various Candida strains |
The compounds were assessed for their ability to inhibit the enzyme cytochrome P450 14-α-demethylase, crucial for ergosterol synthesis in fungi. The docking studies confirmed their potential as effective antifungal agents .
Other Biological Activities
Thiadiazoles have also been explored for their anti-inflammatory and analgesic properties. Some derivatives have shown promise in inhibiting cyclooxygenase enzymes, which play a role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
Pesticide Development
The unique properties of thiadiazoles have led to their investigation as agricultural fungicides and pesticides. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing effective crop protection agents. Research indicates that these compounds can be formulated into fungicides that target specific pathogens without harming beneficial organisms .
Case Study: Development of Agricultural Fungicides
A recent project focused on synthesizing novel thiadiazole derivatives for agricultural use. The study involved screening various compounds for their effectiveness against common plant pathogens. The results showed that several derivatives exhibited significant antifungal activity with low toxicity to plants .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The presence of the chlorine and isopropyl groups in the structure can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit lower solubility due to increased hydrophobicity, whereas alkyl groups (e.g., isopropyl) improve PK properties .
- Sulfur-Containing Groups : Sulfonyl and sulfanyl substituents enhance thermal stability but may introduce handling hazards (e.g., irritancy) .
Anticancer and Antimicrobial Efficacy
- 1,2,4-Thiadiazole Core : Demonstrates superior microsomal stability and solubility compared to triazole and oxadiazole analogs, making it a preferred scaffold for macrofilaricidal and anticancer agents .
- Triazole Derivatives: While 1,2,4-triazoles show antinociceptive and hypoglycemic activities, their poor solubility limits therapeutic utility .
- Oxadiazole Derivatives : Exhibit moderate ex vivo activity but inferior PK profiles compared to thiadiazoles .
Neuroprotective and Anticonvulsant Potential
- Thiadiazole vs. Oxadiazole : In rotarod tests, oxadiazole derivatives (e.g., compound 13 ) showed muscle relaxant activity comparable to diazepam, whereas thiadiazoles were less effective .
- Triazole-Triazole Hybrids : Theoretical studies predict anti-EGFR kinase activity in lung cancer models, though experimental validation is pending .
Biological Activity
3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole has a molecular formula of C_5H_8ClN_3S and a molecular weight of 175.66 g/mol. The presence of the thiadiazole ring contributes to its biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole has been explored mainly in terms of its cytotoxic effects against various cancer cell lines. The compound exhibits significant potential as an anticancer agent through various mechanisms.
Anticancer Activity
Numerous studies have demonstrated the anticancer efficacy of thiadiazole derivatives, including 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole. The compound has shown promising results in inhibiting cell proliferation in several cancer types.
Table 1: Summary of Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis |
| HCT116 (Colon) | 3.29 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Down-regulation of MMP2 and VEGFA |
| A549 (Lung) | 0.30 | Inhibition of VEGF-induced proliferation |
The mechanisms through which 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Angiogenesis : By down-regulating vascular endothelial growth factor (VEGF), it inhibits angiogenesis, which is crucial for tumor growth and metastasis.
Case Studies
Several case studies highlight the effectiveness and potential applications of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole in cancer therapy:
- Study on MCF-7 Cells : A study demonstrated that treatment with 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole resulted in a significant reduction in cell viability (IC50 = 0.28 µg/mL), attributed to apoptosis induction and cell cycle arrest .
- HepG2 Cell Line Evaluation : Another investigation revealed that this compound inhibited HepG2 cells with an IC50 value of 9.6 µM while down-regulating MMP2 and VEGFA expression levels .
- In Vivo Studies : In vivo experiments showed that compounds similar to 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole could effectively target tumor cells without affecting normal cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
